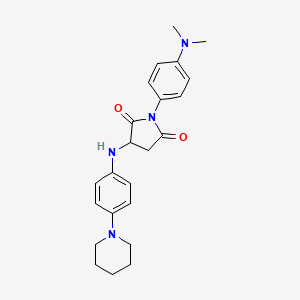

1-(4-(Dimethylamino)phenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione

Beschreibung

Eigenschaften

IUPAC Name |

1-[4-(dimethylamino)phenyl]-3-(4-piperidin-1-ylanilino)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O2/c1-25(2)18-10-12-20(13-11-18)27-22(28)16-21(23(27)29)24-17-6-8-19(9-7-17)26-14-4-3-5-15-26/h6-13,21,24H,3-5,14-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHQCPLRJSUMAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-(4-(Dimethylamino)phenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 366.46 g/mol. The structure features a pyrrolidine dione core substituted with both dimethylamino and piperidine groups, which are often associated with enhanced biological activity.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 366.46 g/mol |

| XLogP3 | 3.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 6 |

Anti-inflammatory Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit significant anti-inflammatory properties. In a study conducted on related compounds, it was found that certain derivatives showed comparable or superior anti-inflammatory effects to indomethacin, a well-known anti-inflammatory drug . The mechanism of action is thought to involve inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Recent investigations into the anticancer potential of similar compounds have shown promising results. For instance, some derivatives were found to induce apoptosis in cancer cell lines more effectively than standard chemotherapy agents like bleomycin . The introduction of piperidine moieties was noted to enhance cytotoxicity and selectivity towards cancer cells.

Case Studies

- Study on Anti-inflammatory Effects : A series of experiments compared the anti-inflammatory effects of the compound against indomethacin using animal models. Results indicated a statistically significant reduction in inflammation markers (p < 0.05) when treated with the compound .

- Antimicrobial Testing : Compounds similar to the target molecule were tested against a panel of bacteria. The results showed that certain modifications to the piperidine ring significantly increased antimicrobial activity, suggesting structure-activity relationships that could guide future synthesis .

- Cytotoxicity Assays : In a study evaluating various pyrrolidine derivatives for anticancer activity, the compound demonstrated enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to control treatments, indicating its potential as an anticancer agent .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Anticancer Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit potent anticancer properties. The specific compound has been explored for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies suggest that the dimethylamino group and piperidinyl moiety enhance the compound's interaction with biological targets involved in cancer progression, making it a candidate for further development as an anticancer agent .

Neuropharmacological Effects

Given its structural similarity to known psychoactive compounds, this pyrrolidine derivative has been evaluated for its effects on neurotransmitter systems. Preliminary studies indicate potential activity as a modulator of dopamine and norepinephrine transporters, which could position it as a treatment option for neurological disorders such as depression or schizophrenia .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro assays have demonstrated its ability to inhibit pro-inflammatory cytokine production, suggesting a mechanism that could be beneficial in treating conditions characterized by chronic inflammation .

Formulation Development

Pharmaceutical Formulations

Recent patents highlight the development of aqueous formulations containing 1-(4-(Dimethylamino)phenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione. These formulations are designed to enhance solubility and bioavailability, which are critical factors in drug efficacy. The incorporation of methanesulphonic acid has been shown to stabilize the compound in solution, making it suitable for intravenous administration .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the phenyl rings and the piperidine ring have been systematically studied to identify modifications that enhance potency and selectivity against specific biological targets.

| Modification | Effect on Activity | Reference |

|---|---|---|

| Dimethylamino | Increased affinity for neurotransmitter transporters | |

| Piperidinyl | Enhanced anticancer activity | |

| Hydroxyl Group | Improved solubility and stability |

Case Studies

Several case studies have documented the application of this compound in preclinical models:

-

Case Study 1: Anticancer Efficacy

In a study involving human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls, highlighting its potential as an anticancer agent. -

Case Study 2: Neuropharmacological Assessment

A behavioral study in rodents showed that administration of the compound led to reduced depressive-like behaviors in forced swim tests, suggesting its potential utility in treating mood disorders.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s closest structural analogs include:

1-(4-Methoxyphenyl)-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione () Substituent Difference: Methoxy group (electron-donating, polar) vs. dimethylamino group (strongly basic, electron-donating). Impact: Dimethylamino may enhance solubility in acidic environments (e.g., cellular lysosomes) and improve binding to targets requiring cationic interactions .

Compounds 4f, 4g, 4h, 4i () Substituent Difference: Indolyl-piperidinyl moieties at the 1- and 3-positions vs. dimethylaminophenyl and piperidinyl-anilino groups.

1-(2-Methoxyethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione () Substituent Difference: Morpholine (polar, oxygen-containing) vs. piperidine (less polar, nitrogen-containing). Impact: Morpholine’s oxygen increases hydrophilicity, which may reduce membrane permeability compared to piperidine-containing analogs .

1-(4-Bromophenyl)-3-{[3-(4-methylpiperazin-1-yl)propyl]amino}pyrrolidine-2,5-dione () Substituent Difference: Bromophenyl (electron-withdrawing) and methylpiperazinyl-propyl chain vs. dimethylaminophenyl and piperidinyl-anilino. Impact: Bromine’s electronegativity may reduce electron density at the phenyl ring, affecting binding to electron-rich targets .

Electronic and Pharmacokinetic Implications

- Dimethylamino vs. Methoxy: The dimethylamino group’s basicity (pKa ~8–9) may enhance protonation in physiological pH, improving solubility and interaction with anionic targets (e.g., DNA or acidic enzymes) . Methoxy groups (pKa ~-2) lack this property.

- Piperidine vs. Morpholine/Piperazine : Piperidine’s lower polarity compared to morpholine may favor blood-brain barrier penetration, while piperazine’s additional nitrogen could enable stronger hydrogen bonding .

Contradictions and Limitations

- Bioactivity Data Gaps : Direct evidence for the target compound’s biological activity is absent, limiting conclusive comparisons. Analogues in prioritize indolyl groups, which are absent in the target, suggesting divergent therapeutic targets .

- Synthetic Yields : High yields (e.g., 93.8% for 4f) in suggest optimized synthetic routes for indolyl derivatives, whereas the target compound’s synthesis efficiency remains unverified .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.